N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20559751
InChI: InChI=1S/C23H19ClFN3O3S/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-27-19-10-12-32-21(19)22(30)28(23(27)31)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)
SMILES:
Molecular Formula: C23H19ClFN3O3S
Molecular Weight: 471.9 g/mol

N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

CAS No.:

VCID: VC20559751

Molecular Formula: C23H19ClFN3O3S

Molecular Weight: 471.9 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide -

Description

N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound featuring a thieno[3,2-d]pyrimidine moiety. This compound is notable for its structural complexity, which includes a 4-chlorophenyl group and a 2-fluorobenzyl substituent. The presence of an acetamide functional group enhances its chemical properties, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide likely involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and subsequent substitution reactions to introduce the 4-chlorophenyl and 2-fluorobenzyl groups.

Applications

  • Medicinal Chemistry: Potential applications in drug development due to its structural complexity and potential biological activity.

  • Pharmacology: Could be explored for various therapeutic targets, although specific applications are not detailed in available literature.

Interaction Studies

Interaction studies could focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. This would involve techniques like molecular docking and in vitro assays.

Comparison with Similar Compounds

CompoundMolecular FormulaFunctional GroupsPotential Applications
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamideNot specifiedThieno[3,2-d]pyrimidine, 4-chlorophenyl, 2-fluorobenzyl, acetamideMedicinal chemistry, pharmacology
1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineC20H16Cl2FN5Pyrazolo[3,4-d]pyrimidine, 4-chlorophenyl, 4-fluorobenzylPotential therapeutic applications
Product Name N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Molecular Formula C23H19ClFN3O3S
Molecular Weight 471.9 g/mol
IUPAC Name N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C23H19ClFN3O3S/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-27-19-10-12-32-21(19)22(30)28(23(27)31)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)
Standard InChIKey LRCCRKMKJMYJHA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F
PubChem Compound 49807909
Last Modified Aug 15 2024

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